molecular formula C10H11BrO4S B14201443 Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester CAS No. 872674-88-9

Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester

Cat. No.: B14201443
CAS No.: 872674-88-9
M. Wt: 307.16 g/mol
InChI Key: LVUYHLYURDNYJL-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom at the para position is substituted with a (2-bromoethyl)sulfonyl group, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester typically involves multiple steps. One common method starts with the bromination of ethylbenzene to form 4-(2-bromoethyl)benzoic acid. This intermediate is then reacted with sulfonyl chloride under basic conditions to introduce the sulfonyl group. Finally, the carboxyl group is esterified using methanol in the presence of an acid catalyst to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products

    Substitution: Products include azido, cyano, and thiol derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique functional groups.

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester involves its interaction with various molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-[(2-bromoethyl)-]: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    Benzoic acid, 4-[(2-chloroethyl)sulfonyl]-, methyl ester: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, ethyl ester: Similar structure but with an ethyl ester group instead of methyl, affecting its solubility and reactivity.

Uniqueness

Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and potential biological activities. The presence of both the bromoethyl and sulfonyl groups allows for diverse reactivity, making it a valuable compound in synthetic and medicinal chemistry.

Properties

CAS No.

872674-88-9

Molecular Formula

C10H11BrO4S

Molecular Weight

307.16 g/mol

IUPAC Name

methyl 4-(2-bromoethylsulfonyl)benzoate

InChI

InChI=1S/C10H11BrO4S/c1-15-10(12)8-2-4-9(5-3-8)16(13,14)7-6-11/h2-5H,6-7H2,1H3

InChI Key

LVUYHLYURDNYJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)CCBr

Origin of Product

United States

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